![molecular formula C10H4F12O4Pd B13711860 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;palladium](/img/structure/B13711860.png)
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid that is not miscible in water and is known for its use as a chelating ligand in various chemical processes . When combined with palladium, it forms a complex that is utilized in various catalytic and synthetic applications.
Vorbereitungsmethoden
The synthesis of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione involves the reaction of trifluoroacetylacetone with trifluoroacetic anhydride and magnesium oxide. The mixture is heated to 50°C for 8 hours, followed by an increase in temperature to 140°C to distill the product . The industrial production of this compound follows similar methods, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexafluoropentane-2,2,4,4-tetraol.
Reduction: The compound can be reduced under specific conditions to yield different fluorinated products.
Substitution: It forms metal-chelate complexes with metals such as copper, nickel, cobalt, and iron. Common reagents used in these reactions include oxidizing agents, reducing agents, and metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,5,5,5-Hexafluoropentane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a chelating ligand in the synthesis of metal complexes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used as an intermediate in the production of liquid crystals and other advanced materials
Wirkmechanismus
The mechanism of action of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione involves its ability to act as a chelating ligand. It forms stable complexes with metal ions, which can then participate in various catalytic and synthetic processes. The molecular targets include metal ions such as palladium, copper, and nickel, and the pathways involved are primarily related to coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
1,1,1,5,5,5-Hexafluoropentane-2,4-dione is unique due to its high fluorine content and strong chelating ability. Similar compounds include:
1,1,1,5,5,5-Hexafluoroacetylacetone: Another name for the same compound.
1,3-Bis(trifluoromethyl)propane-1,3-dione: A related compound with similar properties.
Hexafluoro-2,4-pentanedione: Another variant with similar chemical behavior. These compounds share similar chemical properties but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C10H4F12O4Pd |
---|---|
Molekulargewicht |
522.54 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;palladium |
InChI |
InChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H2; |
InChI-Schlüssel |
FRDXEIOXLFFYGF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.